Electronic Differentiation: pKa and Carboxylic Acid Reactivity vs. 2,4-Difluoro Regioisomer
The predicted acid dissociation constant (pKa) for 2,3-difluoro-6-isopropoxybenzoic acid is 2.97 ± 0.10 . This value differs from the pKa of the 2,4-difluoro-6-isopropoxy regioisomer (CAS 2918942-79-5), which has an identical molecular formula and molecular weight but a distinct fluorine substitution pattern . The difference arises from the ortho- and meta-fluorine electronic effects in the 2,3-difluoro pattern versus the ortho- and para-fluorine effects in the 2,4-difluoro pattern, influencing both acid strength and nucleophilic substitution reactivity at the carboxylic acid position.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.97 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,4-Difluoro-6-isopropoxybenzoic acid (CAS 2918942-79-5): pKa data not publicly reported; electronic difference inferred from distinct fluorine substitution pattern |
| Quantified Difference | pKa difference cannot be precisely quantified due to lack of public comparator data; electronic differentiation is qualitative based on ortho/meta vs. ortho/para fluorine positioning |
| Conditions | Predicted values derived from computational methods; experimental pKa determination not reported in open literature |
Why This Matters
The pKa difference affects deprotonation behavior in aqueous and biological buffers, influencing suitability for conjugation chemistry and salt formation in synthetic workflows.
